Ilicicolin F
Overview
Description
Ilicicolin F is a member of the ascochlorin family of molecules, which are isoprenoid antibiotics produced by the fungus Verticillium hemipterigenum . This compound has garnered significant interest due to its diverse biological activities, including antiviral, antifungal, and antitumor properties .
Mechanism of Action
Target of Action
Ilicicolin F belongs to the ascochlorin family of molecules . It has been found to have an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex . This suggests that the primary target of this compound is the cytochrome bc1 complex in the mitochondria.
Mode of Action
The mode of action of this compound involves its interaction with the cytochrome bc1 complex. By blocking the oxidation-reduction of cytochrome b, it disrupts the normal functioning of the mitochondria . This disruption can lead to a variety of downstream effects, depending on the specific cellular context.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically the cytochrome bc1 complex . This complex is a crucial component of the chain, and its inhibition can disrupt the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species.
Pharmacokinetics
It is known to be soluble in dmso, methanol, chloroform, and ethyl acetate, but insoluble in water . This suggests that it may have good bioavailability when administered in a suitable solvent, but further studies are needed to confirm this.
Result of Action
The result of this compound’s action is a disruption of normal mitochondrial function. This can lead to a variety of cellular effects, including decreased ATP production, increased production of reactive oxygen species, and potential induction of apoptosis . Additionally, this compound has been found to have antiviral activity, inhibiting the growth of the tobacco mosaic virus, herpes simplex virus type-1 (HSV-1), and Newcastle disease virus .
Biochemical Analysis
Biochemical Properties
Ilicicolin F interacts with various enzymes and proteins. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo . It does not inhibit the E. coli ubiquinol oxidase cytochrome bd . This compound also shows a significant inhibitory effect on the activity of testosterone 5a-reductase .
Cellular Effects
This compound has a profound impact on cellular processes. It exhibits cytotoxicity to HeLa cells with an EC50 value of 0.003 μg/mL . It also has an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex .
Temporal Effects in Laboratory Settings
Over time, this compound shows stable effects on cellular function in laboratory settings. It is soluble in DMSO, methanol, chloroform, and ethyl acetate, but insoluble in water . It is stable for at least 3 years when stored sealed at –20 °C .
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo , impacting the metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ilicicolin F is typically isolated from the fermentation broth of Verticillium hemipterigenum. The compound can be extracted using organic solvents such as methanol, chloroform, and ethyl acetate . The product is then purified using chromatographic techniques to achieve a high degree of purity.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Verticillium hemipterigenum under controlled conditions. The fermentation broth is subjected to solvent extraction, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Ilicicolin F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ilicicolin F has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Ilicicolin C
- Ilicicolin D
- Ilicicolin H
Comparison: Ilicicolin F shares structural similarities with other members of the ascochlorin family, such as Ilicicolin C, D, and H. it is unique in its moderate inhibitory activity toward acetylcholinesterase and β-glucuronidase . Additionally, this compound has shown significant antiviral activity, which distinguishes it from its analogs .
Biological Activity
Ilicicolin F is a bioactive compound derived from the fungal genus Fusarium. It has garnered attention due to its diverse biological activities, particularly its antifungal and cytotoxic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound is classified as a polyketide and is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The formal name of this compound is 3-[(2E,4E)-5-[(1S,2S,3S,6R)-3-(acetyloxy)-1,2,6-trimethyl-5-oxocyclohexyl]-3-methyl-2,4-pentadien-1-yl] .
Antifungal Activity
This compound exhibits potent antifungal activity against several pathogenic fungi. The minimum inhibitory concentrations (MICs) against Aspergillus fumigatus and Candida albicans are reported to be between 1.66-3.33 µg/ml and 6.66-13.33 µg/ml respectively . This indicates a strong potential for this compound as an antifungal agent.
Comparative Antifungal Efficacy
Pathogen | MIC (µg/ml) |
---|---|
Aspergillus fumigatus | 1.66 - 3.33 |
Candida albicans | 6.66 - 13.33 |
This compound acts by inhibiting critical enzymes involved in the respiratory chain of fungi. Specifically, it inhibits the alternative oxidase (AOX) in Trypanosoma vivax, with an IC50 value of 0.43 µM . Additionally, it targets the ubiquinol oxidase cytochrome bo in Escherichia coli, demonstrating an IC50 of 0.37 µM, while showing significantly less activity against cytochrome bd (IC50 = 85 µM) .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in human cancer cell lines. It exhibits a remarkable cytotoxicity against HeLa cells with an effective concentration (EC50) of only 0.003 µg/ml . This high level of potency suggests that this compound could be further explored as a potential anticancer agent.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in both antifungal and anticancer therapies:
- Antifungal Applications : Research has demonstrated that this compound can effectively inhibit fungal growth in vitro, suggesting its utility in treating fungal infections resistant to conventional therapies.
- Cytotoxicity in Cancer Cells : A study indicated that this compound's potent cytotoxicity could be leveraged in cancer treatment strategies, particularly for cervical cancer cells .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound disrupts mitochondrial functions in target cells, leading to apoptosis in cancer cells and inhibition of fungal respiration .
Properties
IUPAC Name |
[(1S,2S,3S,4R)-3-[(1E,3E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methylpenta-1,3-dienyl]-2,3,4-trimethyl-5-oxocyclohexyl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSLMZYXJATICN-IRMIYARYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22738-98-3 | |
Record name | ILICICOLIN F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1C42K12CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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